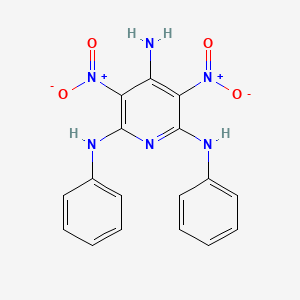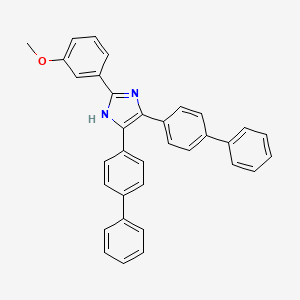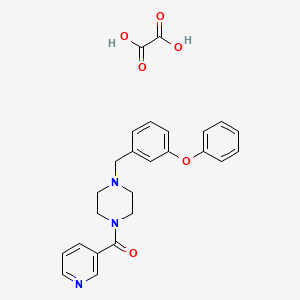![molecular formula C17H32N2O B4968699 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone, also known as JNJ-10181457, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective histamine H3 receptor antagonists, which are known to modulate the release of various neurotransmitters in the central nervous system.
作用機序
The primary mechanism of action of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is the antagonism of histamine H3 receptors in the brain. Histamine H3 receptors are present in several areas of the brain and are known to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. By blocking these receptors, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is believed to enhance the release of these neurotransmitters, which can lead to improvements in cognitive function, attention, and other behavioral parameters.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in animal models. These studies have shown that 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone can increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a key area involved in cognitive function and attention. Additionally, this compound has been shown to reduce the release of histamine in the hypothalamus, which can lead to a decrease in food intake and body weight.
実験室実験の利点と制限
One of the main advantages of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its selectivity for histamine H3 receptors. This compound has been shown to have a high affinity for these receptors and does not interact significantly with other receptors in the brain. Additionally, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has good pharmacokinetic properties and can be administered orally or intravenously.
One of the limitations of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its potential for off-target effects. While this compound is highly selective for histamine H3 receptors, it may interact with other targets in the brain or peripheral tissues, which can lead to unwanted side effects. Additionally, the pharmacokinetics of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone may vary between species, which can affect the interpretation of experimental results.
将来の方向性
For research on 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone include the development of more selective and potent analogs and the investigation of its potential therapeutic applications in Alzheimer's disease, obesity, and ADHD.
合成法
The synthesis of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been described in several patents and scientific publications. One of the most common methods involves the reaction of 3-(4-tert-butylcyclohexylamino)propylamine with 2-pyrrolidinone in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified by various chromatographic techniques to obtain a pure compound.
科学的研究の応用
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been studied extensively for its potential therapeutic applications in several disease conditions. Some of the areas where this compound has been investigated include Alzheimer's disease, schizophrenia, ADHD, and obesity. In preclinical studies, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been shown to improve cognitive function, reduce hyperactivity, and decrease food intake in animal models.
特性
IUPAC Name |
1-[3-[(4-tert-butylcyclohexyl)amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-17(2,3)14-7-9-15(10-8-14)18-11-5-13-19-12-4-6-16(19)20/h14-15,18H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRULQZBDVEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)


![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![1-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4968680.png)
![1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)